molecular formula C18H27N3O8S B6493385 N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-hydroxypropyl)ethanediamide CAS No. 872976-28-8

N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-hydroxypropyl)ethanediamide

Cat. No.: B6493385
CAS No.: 872976-28-8
M. Wt: 445.5 g/mol
InChI Key: BHJGLRLPKGEWFV-UHFFFAOYSA-N
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Description

This compound is a synthetic ethanediamide derivative featuring a 1,3-oxazinan-2-ylmethyl core substituted with a 3,4-dimethoxybenzenesulfonyl group and a 3-hydroxypropyl chain. The 3-hydroxypropyl moiety may enhance solubility, while the electron-rich 3,4-dimethoxybenzenesulfonyl group could influence binding interactions.

Properties

IUPAC Name

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O8S/c1-27-14-6-5-13(11-15(14)28-2)30(25,26)21-8-4-10-29-16(21)12-20-18(24)17(23)19-7-3-9-22/h5-6,11,16,22H,3-4,7-10,12H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJGLRLPKGEWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the 1,3-oxazinan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The sulfonyl group is introduced using 3,4-dimethoxybenzenesulfonyl chloride, and the hydroxypropyl group is added through subsequent reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonyl oxide derivatives.

  • Reduction: Reduction of the sulfonyl group to sulfides or sulfoxides.

  • Substitution: Introduction of various functional groups at the oxazinan ring.

Scientific Research Applications

The compound is of interest in medicinal chemistry due to its potential antibacterial and antitumor properties. The sulfonamide moiety is known for its diverse biological effects, including inhibition of specific enzymes and modulation of receptor functions. This activity can lead to cytotoxic effects in cancer cells by disrupting critical metabolic pathways such as oxidative phosphorylation (OXPHOS).

Research Applications

  • Drug Design and Development
    • The compound's structural complexity allows for modifications that can enhance its bioactivity or selectivity towards specific targets.
    • Studies focusing on its binding affinity to biological receptors can provide insights into its therapeutic potential.
  • Antimicrobial Studies
    • Given its sulfonamide structure, research into its antibacterial properties can lead to the development of new antibiotics.
    • Interaction studies using techniques such as surface plasmon resonance could quantify binding interactions with bacterial enzymes.
  • Cancer Research
    • Investigating the cytotoxic effects on cancer cell lines can elucidate its potential as an antitumor agent.
    • Case studies may focus on the compound's effectiveness against specific types of cancer cells and mechanisms of resistance.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analog: N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-Oxazinan-2-yl]methyl}-N-(2-Methylpropyl)Ethanediamide

The closest structural analog identified is N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide (CAS 869071-80-7, ). Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Feature Target Compound Analog ()
Sulfonyl Substituent 3,4-Dimethoxybenzenesulfonyl (electron-donating groups) 4-Fluorobenzenesulfonyl (electron-withdrawing fluorine)
Alkyl Chain 3-Hydroxypropyl (polar, hydrogen-bonding) 2-Methylpropyl (branched, lipophilic)
Molecular Formula C₁₉H₂₇N₃O₇S (estimated*) C₁₇H₂₄FN₃O₅S
Molecular Weight ~457.5 g/mol (estimated*) 401.45 g/mol
Potential Solubility Higher aqueous solubility (due to hydroxypropyl) Lower solubility (hydrophobic 2-methylpropyl)
Bioactivity Inference Enhanced target binding (electron-rich sulfonyl group) Potential metabolic stability (fluorine substituent)

*Estimated based on structural differences from the analog in .

Key Observations:

Sulfonyl Group Effects : The 3,4-dimethoxy substituents in the target compound introduce steric bulk and electron density, which may enhance interactions with polar or aromatic regions in biological targets compared to the smaller, electron-deficient 4-fluoro group in the analog .

Alkyl Chain Differences : The 3-hydroxypropyl chain in the target compound likely improves solubility and hydrogen-bonding capacity, whereas the 2-methylpropyl group in the analog favors lipophilicity and membrane permeability .

Molecular Weight and Drug-Likeness : The target compound’s higher molecular weight (estimated ~457 g/mol) may reduce bioavailability compared to the analog (401 g/mol), aligning with Lipinski’s "Rule of Five" considerations.

Broader Context of Related Compounds

  • Crystallography Tools : Structural characterization of similar molecules (e.g., X-ray analysis in ) relies on software like SHELX () and WinGX/ORTEP (), which are critical for confirming complex stereochemistry .

Biological Activity

N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-hydroxypropyl)ethanediamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Dimethoxybenzenesulfonyl group : This moiety is known for its role in enhancing solubility and biological activity.
  • Oxazinan ring : A heterocyclic structure that may contribute to the compound's stability and reactivity.
  • Ethanediamide backbone : This part of the molecule is crucial for interaction with biological targets.

Molecular Formula

The molecular formula for this compound is C16H24N2O5SC_{16}H_{24}N_2O_5S.

Physical Properties

PropertyValue
Molecular Weight364.43 g/mol
SolubilitySoluble in DMSO, DMF
Melting PointNot available

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives are known to inhibit enzymes such as carbonic anhydrase and certain proteases, which can affect cellular processes and signaling pathways.
  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against a range of bacterial strains, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Effects : Some studies have indicated that related compounds can modulate inflammatory responses, potentially useful in treating conditions like arthritis or other inflammatory diseases.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of similar compounds:

  • Study on Antimicrobial Activity : A study demonstrated that sulfonamide derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was primarily through the inhibition of bacterial folate synthesis pathways .
  • Inhibition of Cancer Cell Proliferation : Research has shown that some derivatives can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .

Case Studies

  • Case Study on Anticancer Activity :
    • Researchers investigated a series of sulfonamide derivatives for their anticancer properties. The study found that one derivative significantly inhibited the growth of breast cancer cells by inducing apoptosis via mitochondrial pathways .
  • Case Study on Antimicrobial Efficacy :
    • A clinical trial assessed the efficacy of a related sulfonamide compound against urinary tract infections (UTIs). Results indicated a 75% success rate in eradicating infection-causing pathogens within a week of treatment .

Q & A

Q. What are the optimal synthetic routes for N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-hydroxypropyl)ethanediamide?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with sulfonylation of the oxazinan-2-yl intermediate followed by coupling with the ethanediamide moiety. Key steps include:
  • Sulfonylation : Reacting 3,4-dimethoxybenzenesulfonyl chloride with a 1,3-oxazinan-2-yl precursor under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonyl-oxazinan intermediate .
  • Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonyl-oxazinan intermediate to N-(3-hydroxypropyl)ethanediamide. Purification via column chromatography (e.g., 20–50% EtOAc/hexane gradient) is critical to isolate the final product .
  • Critical Parameters : Control of reaction temperature, stoichiometric ratios of sulfonyl chloride, and anhydrous solvents to minimize side reactions (e.g., hydrolysis of sulfonyl groups).

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the sulfonyl and oxazinan groups. For example, the methoxy protons (δ 3.8–4.0 ppm) and sulfonyl-linked protons (δ 4.5–5.0 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ ion) and detects impurities.
  • Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., sulfonyl S=O stretch at 1150–1250 cm1^{-1}, amide C=O at 1650–1700 cm1^{-1}) .
  • HPLC-PDA : Quantifies purity (>95% recommended for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina or Schrödinger Maestro to model binding poses. Focus on the sulfonyl group’s electrostatic interactions with catalytic residues (e.g., serine proteases) and the oxazinan ring’s conformational flexibility .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100+ ns trajectories (AMBER or GROMACS) to assess binding affinity and identify critical hydrogen bonds or hydrophobic interactions .
  • Quantum Mechanics (QM) : Calculate charge distribution (DFT/B3LYP) to optimize substituent effects (e.g., electron-withdrawing methoxy groups) on reactivity .

Q. How should researchers resolve contradictions in observed biological activity data (e.g., inconsistent IC50_{50} values across assays)?

  • Methodological Answer :
  • Assay Validation : Ensure consistent protocols (e.g., ATP levels in kinase assays, pH control) and use positive controls (e.g., staurosporine for kinase inhibition).
  • Structural Analog Comparison : Test derivatives lacking the 3-hydroxypropyl or sulfonyl group to isolate pharmacophoric contributions .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., benzenesulfonamide derivatives) to identify trends in activity-structure relationships .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Convert the free base to a hydrochloride salt via HCl gas bubbling in EtOAc to enhance aqueous solubility .
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetylated 3-hydroxypropyl) to improve membrane permeability .
  • Nanocarrier Systems : Encapsulate in PEGylated liposomes (10–100 nm size) for sustained release and reduced renal clearance .

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